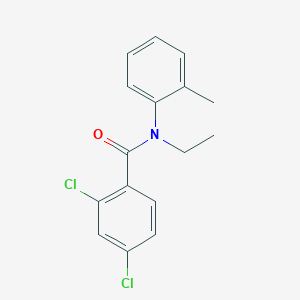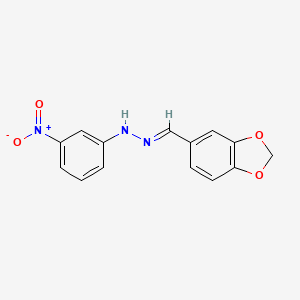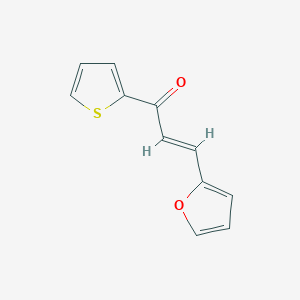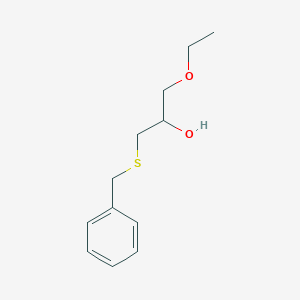![molecular formula C14H21ClO3S B3844795 1-(butylsulfinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol](/img/structure/B3844795.png)
1-(butylsulfinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol
説明
1-(Butylsulfinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol, also known as NCT-501, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
1-(butylsulfinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol exerts its pharmacological effects by inhibiting the activity of porcupine, a membrane-bound O-acyltransferase that is involved in the post-translational modification of Wnt proteins. This inhibition leads to the suppression of the Wnt/β-catenin signaling pathway, which plays a critical role in various cellular processes, including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
1-(butylsulfinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol has been shown to have a variety of biochemical and physiological effects, including the inhibition of tumor growth and metastasis, the suppression of inflammation, and the regulation of glucose metabolism and insulin sensitivity. In preclinical studies, 1-(butylsulfinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol has been shown to be well-tolerated and to have a favorable pharmacokinetic profile.
実験室実験の利点と制限
One of the major advantages of 1-(butylsulfinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol is its specificity for porcupine, which allows for targeted inhibition of the Wnt/β-catenin signaling pathway. Additionally, 1-(butylsulfinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol has been shown to have low toxicity and to be well-tolerated in preclinical studies. However, one of the limitations of 1-(butylsulfinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol is its relatively short half-life, which may limit its effectiveness in vivo.
将来の方向性
There are several potential future directions for the development and application of 1-(butylsulfinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol. One area of research is the identification of biomarkers that can be used to predict response to 1-(butylsulfinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol treatment in cancer patients. Additionally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 1-(butylsulfinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol in various disease contexts. Finally, there is a potential for the development of combination therapies that can enhance the therapeutic effects of 1-(butylsulfinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol in cancer and other diseases.
Conclusion
In conclusion, 1-(butylsulfinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol is a small molecule inhibitor that has significant potential for therapeutic applications in cancer, inflammation, and metabolic disorders. The compound exerts its pharmacological effects by inhibiting the activity of porcupine and suppressing the Wnt/β-catenin signaling pathway. While there are limitations to its effectiveness, 1-(butylsulfinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol remains a promising candidate for future research and development.
科学的研究の応用
1-(butylsulfinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. In cancer, 1-(butylsulfinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol has been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in tumor growth and progression. 1-(butylsulfinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol has also been shown to have anti-inflammatory effects by inhibiting the NF-κB signaling pathway. Additionally, 1-(butylsulfinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol has been studied for its potential role in regulating glucose metabolism and insulin sensitivity in metabolic disorders.
特性
IUPAC Name |
1-butylsulfinyl-3-[(4-chlorophenyl)methoxy]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClO3S/c1-2-3-8-19(17)11-14(16)10-18-9-12-4-6-13(15)7-5-12/h4-7,14,16H,2-3,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQAYHMHCOSRTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)CC(COCC1=CC=C(C=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butylsulfinyl-3-[(4-chlorophenyl)methoxy]propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4-iodo-2-methylphenyl)amino]-N'-(2-methylcyclohexylidene)acetohydrazide](/img/structure/B3844727.png)

![2-{[4,6-bis(cyclohexylamino)-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B3844745.png)

![1-[(2-phenyl-4-quinolinyl)carbonyl]-4-piperidinecarboxylic acid](/img/structure/B3844760.png)
![4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B3844768.png)


![3-bromo-9-[2-(vinyloxy)ethyl]-9H-carbazole](/img/structure/B3844791.png)
![2-[4-(4-chloro-3-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B3844798.png)
![2-(2-{4-[(5-bromo-2-furyl)methyl]-1-piperazinyl}ethoxy)ethanol](/img/structure/B3844808.png)
![ethyl {2-[({[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3844810.png)
